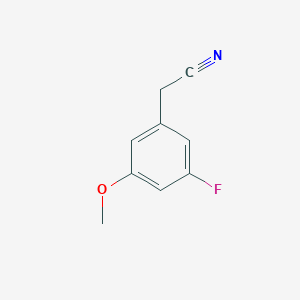
2-(3-フルオロ-5-メトキシフェニル)アセトニトリル
概要
説明
2-(3-Fluoro-5-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8FNO It is a derivative of acetonitrile, where the hydrogen atoms are substituted by a 3-fluoro-5-methoxyphenyl group
科学的研究の応用
2-(3-Fluoro-5-methoxyphenyl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3-Fluoro-5-methoxyphenyl)acetonitrile involves the reaction of 3-fluoro-5-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Reaction Scheme: [ \text{3-Fluoro-5-methoxybenzyl chloride} + \text{NaCN} \rightarrow \text{2-(3-Fluoro-5-methoxyphenyl)acetonitrile} + \text{NaCl} ]
Industrial Production Methods
In an industrial setting, the production of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
2-(3-Fluoro-5-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Fluoro-5-methoxybenzoic acid.
Reduction: 2-(3-Fluoro-5-methoxyphenyl)ethylamine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
作用機序
The mechanism of action of 2-(3-Fluoro-5-methoxyphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.
類似化合物との比較
2-(3-Fluoro-5-methoxyphenyl)acetonitrile can be compared with other similar compounds, such as:
2-(3-Fluorophenyl)acetonitrile: Lacks the methoxy group, which can affect its reactivity and applications.
2-(3-Methoxyphenyl)acetonitrile: Lacks the fluoro group, which can influence its electronic properties and interactions with molecular targets.
2-(3-Chloro-5-methoxyphenyl)acetonitrile: The chloro group can impart different chemical reactivity compared to the fluoro group.
The presence of both the fluoro and methoxy groups in 2-(3-Fluoro-5-methoxyphenyl)acetonitrile makes it unique, offering a balance of electronic and steric effects that can be advantageous in various applications.
特性
IUPAC Name |
2-(3-fluoro-5-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYCYRCMXIAREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650441 | |
| Record name | (3-Fluoro-5-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-31-3 | |
| Record name | (3-Fluoro-5-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)
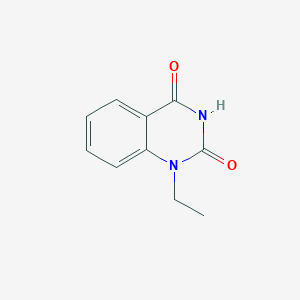
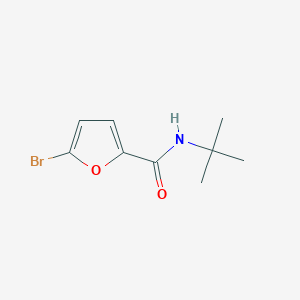
![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)


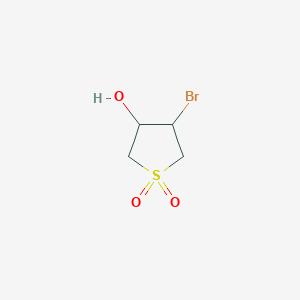
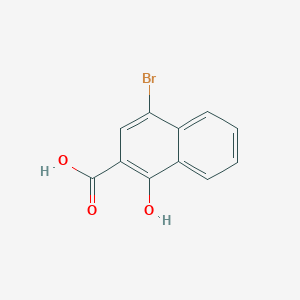
![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)
![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)
![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)

